molecular formula C7H13BrO B2377972 3-(Bromomethyl)cyclohexanol CAS No. 1782346-80-8

3-(Bromomethyl)cyclohexanol

Cat. No.: B2377972
CAS No.: 1782346-80-8
M. Wt: 193.084
InChI Key: SCWZVYFLGBDUFF-UHFFFAOYSA-N
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Description

3-(Bromomethyl)cyclohexanol is an organic compound that belongs to the class of cycloalkanes It consists of a cyclohexane ring substituted with a bromomethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)cyclohexanol typically involves the bromination of cyclohexanol. One common method is the reaction of cyclohexanol with phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)cyclohexanol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of cyclohexanol derivatives.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form cyclohexene derivatives.

    Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes.

Common Reagents and Conditions:

    Substitution Reactions: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

    Substitution Reactions: Cyclohexanol derivatives.

    Elimination Reactions: Cyclohexene derivatives.

    Oxidation Reactions: Cyclohexanone or cyclohexanal.

Scientific Research Applications

3-(Bromomethyl)cyclohexanol has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound is used in the development of drugs due to its ability to undergo various chemical transformations.

    Agrochemicals: It is utilized in the synthesis of pesticides and herbicides.

    Material Science: The compound is used in the preparation of polymers and other advanced materials.

Comparison with Similar Compounds

    Cyclohexanol: Similar to 3-(Bromomethyl)cyclohexanol but lacks the bromomethyl group.

    Cyclohexanone: An oxidized form of cyclohexanol with a ketone group.

    Cyclohexene: An unsaturated derivative of cyclohexanol formed by elimination reactions.

Uniqueness: this compound is unique due to the presence of both a bromomethyl group and a hydroxyl group on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3-(bromomethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c8-5-6-2-1-3-7(9)4-6/h6-7,9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWZVYFLGBDUFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782346-80-8
Record name 3-(bromomethyl)cyclohexan-1-ol
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